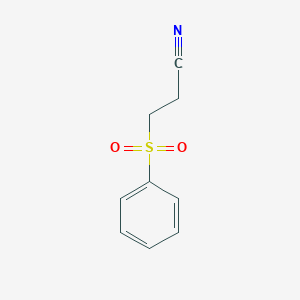

3-(苯磺酰基)丙腈

描述

Synthesis Analysis

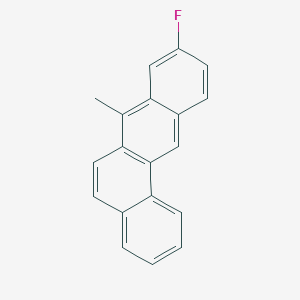

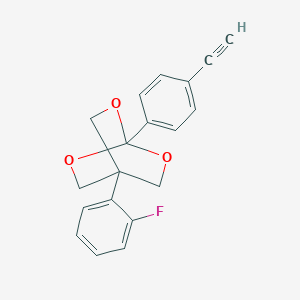

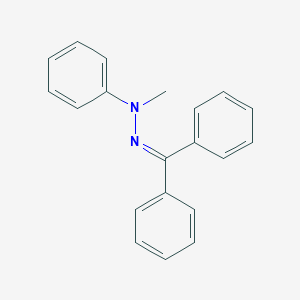

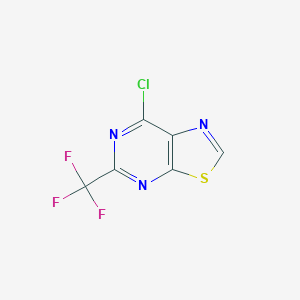

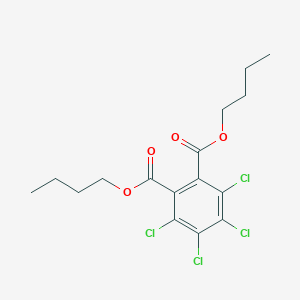

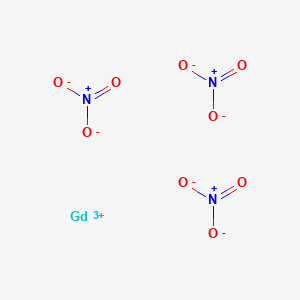

The synthesis of compounds related to 3-(Phenylsulphonyl)propiononitrile involves various strategies. For instance, the synthesis of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile was achieved and confirmed using characterization techniques such as elemental analysis, IR, UV–vis spectroscopy, and X-ray single-crystal determination . Another study describes the treatment of methyl 3-phenylsulphonyl orthopropionate with n-BuLi to yield β-phenylsulphonyl γ-lactones, which upon base-catalysed elimination of sulphinic acid, produce α,β or β,γ-butenolides . Additionally, the synthesis of a range of 3-(phenylsulfonimidoyl)propanoate derivatives is discussed, with successful strategies including the use of O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents for the imination of the key sulfoxide .

Molecular Structure Analysis

The molecular geometry of synthesized compounds is often analyzed using computational methods such as Hartree-Fock (HF) and density functional theory (DFT) with various basis sets. For example, the molecular geometry from X-ray determination of a related compound was compared using HF and DFT with the 6-31G(d) basis set . In another study, the structural and spectroscopic data of the molecule in the ground state were calculated using DFT employing B3LYP/6-31G(d,p) basis set .

Chemical Reactions Analysis

The compound synthesized in was able to react with sugar azide via click reaction to form a triazole ring, demonstrating the potential for novel synthetic pathways and applications in chemistry science. The study in shows how the carbanion derived from methyl 3-phenylsulphonyl orthopropionate can react with aldehydes or ketones to yield different products. The synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives also involved coupling with N-Boc-protected amino acid, indicating the versatility of these compounds in chemical reactions .

Physical and Chemical Properties Analysis

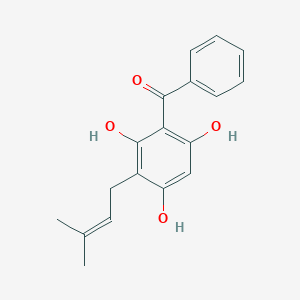

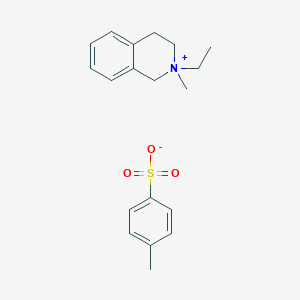

The physical and chemical properties of these compounds are characterized using various spectroscopic techniques. The spectroscopic properties of a novel compound were examined by FT-IR, UV-vis, and NMR techniques, and the electronic properties, such as HOMO and LUMO energies, were analyzed by time-dependent DFT (TD-DFT) approach . The linear polarizabilities and first hyperpolarizabilities indicate that the compound can be used as a nonlinear optical material . In another study, new zwitterionic stationary phases were synthesized and their chromatographic behavior under HILIC conditions was studied, showing greater retention, higher peak efficiency, and better peak symmetry for polar solutes .

Relevant Case Studies

The studies mentioned provide insights into the synthesis and properties of compounds related to 3-(Phenylsulphonyl)propiononitrile. For instance, the synthesis of 3-(2,6-bis(trifluoromethyl)phenoxy)-6-(prop-2-yn-1-yloxy)phthalonitrile and its reaction with sugar azide could be considered a case study for the application of click chemistry in synthesizing novel compounds with potential applications in material science . The treatment of methyl 3-phenylsulphonyl orthopropionate with n-BuLi leading to various lactones and butenolides serves as a case study for the synthesis of complex organic molecules . The synthesis and characterization of 3-(4-methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile provide a case study for the analysis of molecular structure and properties using both experimental and theoretical methods .

科学研究应用

在化学合成中的应用

偶联反应和化学性质:3-(苯磺酰基)丙腈用于化学合成,特别是在偶联反应中。Epifani 等人 (1991) 研究了苯硫基、苯亚磺酰基和苯磺酰基戊二烯基金属的偶联反应,证明了区域选择性和立体选择性偶联,表明该物质在精确化学合成中的作用 (Epifani 等人,1991)。

工业过程中的相平衡:该化合物还可用于了解涉及有机溶剂的工业过程中的相平衡。Byun (2017) 强调了它在超临界 CO2 系统相平衡研究中的作用,这在各种工业应用中至关重要 (Byun,2017)。

在材料科学中的应用

提高锂离子电池性能:3-(苯磺酰基)丙腈显示出改善锂离子电池性能的潜力。Zuo 等人 (2018) 报告了它作为双功能电解质添加剂的作用,增强了 LiCoO2 正极和石墨负极上的固态电解质界面。这一贡献对于电池的寿命和效率至关重要 (Zuo 等人,2018)。

促进 γ-内酯和丁烯内酯的合成:该化合物有助于 γ-内酯和丁烯内酯的合成,正如 Carretero 等人 (1987) 所证明的。他们展示了甲基 3-苯磺酰基邻丙酸酯如何与正丁基锂相互作用,导致 β-苯磺酰基 γ-内酯,这在各种化学合成中至关重要 (Carretero 等人,1987)。

安全和危害

未来方向

作用机制

Mode of Action

It has been used as a higher voltage bifunctional additive in the electrolyte for lithium-ion batteries . It is involved in the formation of a solid electrolyte interface (SEI) on both LiCoO2 cathodes and graphite anodes .

Result of Action

It has been reported to improve the performance of lithium-ion batteries by influencing the formation of a solid electrolyte interface (SEI) on both LiCoO2 cathodes and graphite anodes .

属性

IUPAC Name |

3-(benzenesulfonyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-3,5-6H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZPZPVSUAKTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143990 | |

| Record name | 3-(Phenylsulphonyl)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Phenylsulphonyl)propiononitrile | |

CAS RN |

10154-75-3 | |

| Record name | 3-(Phenylsulfonyl)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10154-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Phenylsulphonyl)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010154753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10154-75-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71443 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Phenylsulphonyl)propiononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(phenylsulphonyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。